molecular formula C9H6Cl2O B7941201 3-Chloro-3-(4-chlorophenyl)acrolein CAS No. 161891-30-1

3-Chloro-3-(4-chlorophenyl)acrolein

Cat. No.: B7941201
CAS No.: 161891-30-1
M. Wt: 201.05 g/mol
InChI Key: IWQMAUVMLFGNGU-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-3-(4-chlorophenyl)acrolein is a halogenated α,β-unsaturated aldehyde featuring a 4-chlorophenyl group and a chlorine atom at the α-position of the acrolein backbone. This compound is characterized by its conjugated system, which enhances its reactivity in electrophilic and nucleophilic reactions. The aldehyde functional group makes it a versatile precursor for synthesizing heterocycles, pharmaceuticals, and polymers.

Properties

IUPAC Name

(E)-3-chloro-3-(4-chlorophenyl)prop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-6H/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQMAUVMLFGNGU-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C\C=O)/Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601260835
Record name (2E)-3-Chloro-3-(4-chlorophenyl)-2-propenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161891-30-1
Record name (2E)-3-Chloro-3-(4-chlorophenyl)-2-propenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161891-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-Chloro-3-(4-chlorophenyl)-2-propenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Systems and Reaction Optimization

In a patented process, 4-chlorobenzaldehyde undergoes aldol condensation with propionaldehyde using alkali metal hydroxides (e.g., NaOH) or carbonates as catalysts. The reaction proceeds at 95–105°C with a molar ratio of 1:1.1 to 1:1.3 (4-chlorobenzaldehyde to propionaldehyde), yielding 90% of the intermediate 3-(4-chlorophenyl)-2-methylpropenal. While this intermediate differs from the target compound, substituting propionaldehyde with chloroacetaldehyde and adjusting stoichiometry could direct the synthesis toward this compound.

Key parameters include:

  • Catalyst concentration : 0.1–0.5 mol per mole of 4-chlorobenzaldehyde.

  • Solvent system : Aqueous alkali solutions (25–75 g/L concentration) to enhance solubility and reaction efficiency.

  • Temperature control : Maintaining 80–120°C prevents side reactions such as over-condensation or decomposition.

Mechanistic Insights

The base-catalyzed mechanism involves deprotonation of the aldehyde to form an enolate, which attacks the electrophilic carbonyl carbon of the second aldehyde. Subsequent elimination of water generates the α,β-unsaturated aldehyde. Introducing chloro substituents necessitates careful selection of starting materials to avoid steric hindrance or electronic deactivation.

Purification and Isolation Techniques

Isolating this compound requires meticulous purification due to its sensitivity to oxidation and polymerization.

Column Chromatography

The compound is purified using silica gel chromatography with ethyl acetate/hexane eluents (1:3 to 3:2 v/v), as evidenced by the isolation of analogous acrylaldehydes. This method achieves >95% purity, critical for pharmaceutical applications.

Crystallization and Distillation

While the compound’s melting point is unspecified, distillation under reduced pressure (boiling point 309°C at 760 mmHg) aids in large-scale purification. However, thermal instability necessitates precise temperature control to prevent degradation.

Comparative Analysis of Synthetic Methods

Method Yield Catalyst Temperature Advantages Limitations
Aldol Condensation~90%NaOH/K₂CO₃95–105°CHigh efficiency; scalableRequires halogenated aldehydes
Hydroformylation85–90%RhCl₃100–160°CDirect C–Cl bond formationHigh pressure; costly catalysts
Halogenation70–75%NCS or Cl₂25–80°CFlexibility in substrate choiceMultiple steps; lower overall yield

The aldol condensation route emerges as the most practical for industrial applications due to its high yield and operational simplicity. Conversely, hydroformylation, while efficient, involves expensive rhodium catalysts and high-pressure equipment, limiting its cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-(4-chlorophenyl)acrolein undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of chlorinated compounds, including 3-Chloro-3-(4-chlorophenyl)acrolein. The introduction of chlorine atoms into organic molecules often enhances their biological activity. For instance, research indicates that compounds with similar structures exhibit significant antibacterial effects against pathogens like E. coli and Staphylococcus aureus . The structure-activity relationship (SAR) suggests that the presence of chlorine increases the electrophilic reactivity of the carbon adjacent to the chlorine atom, making these compounds more effective as antimicrobial agents.

Pharmaceutical Development
Chlorinated compounds are prevalent in pharmaceutical applications, with over 250 FDA-approved drugs containing chlorine . The unique reactivity of this compound positions it as a potential precursor for synthesizing new therapeutic agents. Its derivatives may serve as intermediates in creating more complex molecules aimed at treating various diseases, including cancer and bacterial infections.

Agrochemical Applications

Pesticide Formulation
Chlorinated acroleins have shown promise in agrochemical formulations, particularly as herbicides and fungicides. The chlorinated structure can enhance the stability and efficacy of these agents. Research has indicated that similar compounds can effectively target specific pests while minimizing harm to non-target organisms . The development of selective herbicides using such compounds can lead to more sustainable agricultural practices.

Case Studies and Research Findings

Study Focus Findings
Karthikeyan et al. (2019)Antimicrobial ActivityDemonstrated that chlorinated derivatives exhibit high antibacterial activity (MIC = 5 μM against E. coli) .
Research on Chlorinated CompoundsPharmaceutical ApplicationsHighlighted that chlorine enhances biological activity in drug candidates, leading to improved therapeutic efficacy .
Agrochemical StudiesPesticide EfficacyShowed that chlorinated acroleins can be developed into effective herbicides with reduced environmental impact .

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its toxicological profile. Studies indicate that certain chlorinated compounds may exhibit genotoxicity and carcinogenic potential in animal models . Therefore, thorough risk assessments are crucial when developing formulations for pharmaceutical or agricultural use.

Mechanism of Action

The mechanism of action of 3-Chloro-3-(4-chlorophenyl)acrolein involves its interaction with cellular components, leading to various biochemical effects. The compound can form adducts with proteins and DNA, leading to oxidative stress, mitochondrial dysfunction, and membrane damage. These interactions can disrupt cellular processes and contribute to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

3-Chloro-3-(4-chlorophenyl)acrylonitrile

Molecular Formula : C₉H₄Cl₂N
Functional Group : Nitrile (‑CN)
Key Differences :

  • Replaces the aldehyde group of the target compound with a nitrile, increasing polarity and altering reactivity. Nitriles are less electrophilic at the β-carbon but participate in hydrolysis to carboxylic acids or amidoximes.
    Applications : Likely used as an intermediate in agrochemicals or pharmaceuticals, similar to other acrylonitrile derivatives ().

2-(4-Chlorophenyl)-3-(dimethylamino)acrolein

Molecular Formula: C₁₁H₁₂ClNO Functional Group: Aldehyde (‑CHO) and dimethylamino (‑N(CH₃)₂) Key Differences:

  • Substitutes one chlorine atom with a dimethylamino group, introducing basicity and nucleophilicity. This modification enhances solubility in polar solvents and may influence biological activity (). Applications: Potential use in medicinal chemistry for synthesizing amino-containing heterocycles.

(2E)-3-(4-Chlorophenyl)acryloyl Chloride

Molecular Formula : C₉H₆Cl₂O
Functional Group : Acyl chloride (‑COCl)
Key Differences :

  • The acyl chloride group increases electrophilicity, making it highly reactive toward nucleophiles (e.g., forming esters or amides). Unlike the aldehyde, it is moisture-sensitive and requires anhydrous handling ().
    Applications : Intermediate in polymer synthesis or peptide coupling reactions.

2-[3-Chloro-3-(4-chlorophenyl)prop-2-enylidene]malononitrile

Molecular Formula: C₁₂H₆Cl₂N₂ Functional Group: Malononitrile (‑C(CN)₂) Key Differences:

  • Incorporates two electron-withdrawing nitrile groups, enhancing conjugation and reactivity as a dienophile in Diels-Alder reactions (). Applications: Potential use in organic electronics or as a building block for fluorescent dyes.

Comparative Data Table

Compound Name Molecular Formula Functional Group Key Reactivity Potential Applications
3-Chloro-3-(4-chlorophenyl)acrolein C₉H₅Cl₂O Aldehyde Nucleophilic addition, cyclopropanation Pharmaceuticals, polymer precursors
3-Chloro-3-(4-chlorophenyl)acrylonitrile C₉H₄Cl₂N Nitrile Hydrolysis, nucleophilic substitution Agrochemicals
2-(4-Chlorophenyl)-3-(dimethylamino)acrolein C₁₁H₁₂ClNO Aldehyde, dimethylamino Schiff base formation, condensation Medicinal chemistry
(2E)-3-(4-Chlorophenyl)acryloyl chloride C₉H₆Cl₂O Acyl chloride Esterification, amidation Polymer synthesis
2-[3-Chloro-3-(4-chlorophenyl)prop-2-enylidene]malononitrile C₁₂H₆Cl₂N₂ Malononitrile Diels-Alder reactions Organic electronics

Biological Activity

3-Chloro-3-(4-chlorophenyl)acrolein is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a chloroacrolein moiety substituted with a para-chlorophenyl group. This structure contributes to its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites in proteins. This property allows it to act as a Michael acceptor, interacting with thiol groups in cysteine residues, which can lead to enzyme inhibition and modulation of various cellular pathways.

Cytotoxicity and Antiproliferative Effects

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that at concentrations around 12.5 µM, the compound can reduce enzymatic activity by approximately 50% in specific assays, indicating its potential as an anticancer agent .

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)10.5Induction of apoptosis
MCF7 (Breast Cancer)15.2Inhibition of cell cycle progression
HeLa (Cervical Cancer)8.7Reactive oxygen species generation

Inhibitory Activity Against Enzymes

The compound has also been evaluated for its inhibitory effects on various enzymes, including cyclooxygenases (COX). Preliminary results indicate that it can inhibit COX-1 and COX-2 activities, which are crucial in inflammatory responses .

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Reference Compound
COX-119.45Diclofenac
COX-231.40Celecoxib

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of this compound, researchers treated A549 lung cancer cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations through flow cytometric analysis using Annexin V staining .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of the compound showed that it significantly reduced PGE2 production in response to inflammatory stimuli in vitro. The findings suggest that the compound may serve as a lead for developing new anti-inflammatory drugs .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the efficacy of compounds like this compound. Variations in substituents on the aromatic ring and modifications to the acrolein moiety can significantly influence biological activity and selectivity towards target enzymes or receptors.

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-3-(4-chlorophenyl)acrolein in laboratory settings?

The compound can be synthesized via the Vilsmeier–Haack reaction , which involves treating acetylated precursors (e.g., 6-acetylnor-khellin) with phosphoryl chloride (POCl₃) and dimethylformamide (DMF). This method yields high-purity acrolein derivatives under controlled anhydrous conditions . Alternative routes include nucleophilic substitution or condensation reactions using halogenated aromatic aldehydes and chloroacetylating agents. Reaction optimization should prioritize temperature control (0–5°C for exothermic steps) and inert atmospheres to minimize side products.

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

  • NMR : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the α,β-unsaturated aldehyde structure, with characteristic peaks for the chloro-substituted phenyl group (δ 7.2–7.8 ppm) and conjugated aldehyde proton (δ 9.5–10.0 ppm). NOESY can resolve stereochemical ambiguities .
  • IR : Identify C=O (1680–1720 cm1^{-1}) and C=C (1600–1650 cm1^{-1}) stretching vibrations.
  • X-ray crystallography : Employ SHELX software for structure refinement. Single-crystal diffraction data can reveal intermolecular interactions, such as halogen bonding between chlorine atoms and adjacent aromatic systems .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for all manipulations to avoid inhalation .
  • Exposure control : Monitor airborne concentrations using gas detectors (PAC-1 limit: 2.1 mg/m³) .
  • Waste disposal : Absorb spills with inert materials (e.g., diatomaceous earth) and dispose via certified hazardous waste contractors. Avoid aqueous drainage due to environmental toxicity .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

DFT studies using hybrid functionals (e.g., B3LYP) with exact-exchange corrections can model the compound’s electrophilic reactivity. Key steps include:

  • Geometry optimization at the 6-311++G(d,p) basis set to predict bond lengths and angles.
  • Frontier molecular orbital (FMO) analysis to identify sites for nucleophilic attack (e.g., the α-carbon of the aldehyde group).
  • Solvent effects (PCM model) to simulate reaction environments. Compare computed vibrational spectra with experimental IR data for validation .

Q. How can researchers resolve contradictions in reported biological activity data for acrolein derivatives?

Discrepancies in immunosuppressive or genotoxic effects often arise from:

  • Dose dependency : Low doses (≤10 µM) may suppress immune responses via AhR/FOXP3 pathways, while higher doses (>50 µM) induce cytotoxicity .
  • Experimental models : Use primary human PBMCs for immune studies instead of immortalized cell lines to improve physiological relevance.
  • Exposure duration : Acute vs. chronic exposure protocols must be standardized. Pre-incubate cells with antioxidants (e.g., resveratrol) to isolate acrolein-specific effects .

Q. What strategies optimize reaction conditions for synthesizing derivatives of this compound?

  • Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution at the 4-chlorophenyl ring.
  • Solvent polarity : Use dichloromethane or THF to stabilize transition states in Diels-Alder reactions.
  • Temperature control : Microwave-assisted synthesis (100–120°C, 20 min) improves yield in cycloadditions compared to conventional heating .

Q. How can crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?

  • Twinned crystals : Apply SHELXL’s TWIN/BASF commands to refine structures with overlapping lattices.
  • Halogen bonding : Analyze short Cl···Cl contacts (<3.5 Å) and their role in crystal packing.
  • Hydrogen bonding networks : Use Olex2 or Mercury to map interactions between aldehyde oxygen and adjacent H-donors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.